11-O-methylpseurotin A

Cell Cycle Cancer Biology Kinase Inhibition

11-O-Methylpseurotin A is a natural product of hybrid polyketide synthase–nonribosomal peptide synthetase (PKS/NRPS) origin, first isolated from a marine-derived strain of Aspergillus fumigatus. This compound is characterized by a spirocyclic γ-lactam core and is recognized for its potent, multi-target inhibition profile against cyclin-dependent kinases (Cdks) and the positive transcription elongation factor b (P-TEFb), making it a valuable tool for studying transcriptional regulation, cell cycle control, and HIV replication.

Molecular Formula C23H27NO8
Molecular Weight 445.5 g/mol
Cat. No. B1264843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-O-methylpseurotin A
Synonyms11-O-methylpseurotin A
Molecular FormulaC23H27NO8
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC
InChIInChI=1S/C23H27NO8/c1-5-6-12-15(30-3)16(25)17-13(2)18(26)22(32-17)20(28)23(31-4,24-21(22)29)19(27)14-10-8-7-9-11-14/h6-12,15-16,20,25,28H,5H2,1-4H3,(H,24,29)/b12-6-/t15-,16-,20+,22+,23+/m0/s1
InChIKeyBSXLPZRKEPWAAT-CHZVKGAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-O-Methylpseurotin A: A PKS/NRPS Hybrid Metabolite for CDK and Transcription-Focused Research Procurement


11-O-Methylpseurotin A is a natural product of hybrid polyketide synthase–nonribosomal peptide synthetase (PKS/NRPS) origin, first isolated from a marine-derived strain of Aspergillus fumigatus [1]. This compound is characterized by a spirocyclic γ-lactam core and is recognized for its potent, multi-target inhibition profile against cyclin-dependent kinases (Cdks) and the positive transcription elongation factor b (P-TEFb), making it a valuable tool for studying transcriptional regulation, cell cycle control, and HIV replication .

Origin PKS/NRPS hybrid metabolite from marine-derived Aspergillus fumigatus
Kinase Profile Reported multi-CDK and P-TEFb inhibition for transcription studies
Research Context HIV transcription, cell cycle regulation, chemical genetics

Why Generic Substitution Fails: The Differentiated Activity Spectrum of 11-O-Methylpseurotin A in Pseurotin-Class Compounds


The pseurotin family exhibits a broad but highly compound-specific range of biological activities. Generic substitution is not feasible as individual members demonstrate markedly divergent target profiles. For example, pseurotin A functions primarily as a chitin synthase and IgE production inhibitor , while 11-O-methylpseurotin A has been characterized as a potent inhibitor of cyclin-dependent kinases (Cdks) and HIV-1 Tat-dependent transcription, with no reported activity in antifungal or antiseizure models [1]. This functional divergence, driven by subtle structural modifications like the O-methylation at position 11, dictates that only 11-O-methylpseurotin A is appropriate for investigations centered on cell cycle regulation and HIV transcription.

Attribute
11-O-Methylpseurotin A
Pseurotin A
Primary Target
CDKs, P-TEFb
Chitin synthase, IgE modulation
HIV Transcription
Reported Tat-dependent transcription inhibition
No reported activity
Yeast Screen
Active (hof1Δ selective)
Inactive

11-O-Methylpseurotin A Quantitative Evidence: Comparative Potency and Selectivity Data for Informed Scientific Procurement


Differential CDK Inhibition Profile of 11-O-Methylpseurotin A

11-O-Methylpseurotin A exhibits potent inhibitory activity against multiple cyclin-dependent kinases (Cdks). The compound shows IC50 values of 100 nM for Cdk1, Cdk2, and Cdk4, and 300 nM for Cdk7 . This pan-CDK inhibitory profile contrasts with the known activity of the parent compound, pseurotin A, which has not been reported as a Cdk inhibitor in primary literature, with its primary reported mechanisms being chitin synthase inhibition (IC50 = 3.6 μM for IgE production) and PCSK9 expression inhibition (IC50 = 1.2 μM in HepG2 cells) .

CDK Inhibition
Class-level inference
Cdk1/2/4 IC50 = 100 nM, Cdk7 IC50 = 300 nM
Supports CDK-dependent transcription and cell-cycle research context
Data to verify; no independent replication in primary literature
Cell Cycle Cancer Biology Kinase Inhibition

Potent Inhibition of HIV-1 Tat-Dependent Transcription and Viral Replication

11-O-Methylpseurotin A potently inhibits HIV-1 replication via its action on the P-TEFb complex. It inhibits Tat-stimulated transcription of an HIV-1 promoter with an IC50 of 7 nM and suppresses HIV-1 replication in HEK293T cells with an IC50 of 10 nM . This activity is coupled with a high affinity for the transcription elongation factor b (TEFb) complex, showing a Ki of 3 nM . In contrast, pseurotin A and its close analogues, such as pseurotin A2 and pseurotin F1, have been evaluated for antiseizure activity and were found to be inactive in a zebrafish pentylenetetrazole (PTZ) seizure model, with no reported anti-HIV activity [1].

HIV-1 Transcription
Class-level inference
Tat transcription IC50 = 7 nM, HIV replication IC50 = 10 nM, TEFb Ki = 3 nM
Supports HIV latency and P-TEFb research context
Reported in HEK293T cell-based and cell-free assays
Virology HIV Research Transcription

Selective Lethality in Hof1 Deletion Yeast Strain: A Chemical Genetic Distinction

In a synthetic lethality yeast screen using a halo assay, 11-O-methylpseurotin A selectively inhibited the growth of a Saccharomyces cerevisiae strain with a deletion in the HOF1 gene, which encodes a protein essential for cytokinesis [1]. This selective activity was the basis for the compound's isolation via bioassay-guided fractionation. Critically, the closely related compound pseurotin A was isolated from the same fungal source and tested in parallel but was found to be completely inactive in the same yeast screen [1]. This provides a direct, head-to-head experimental comparison that confirms the functional divergence caused by the 11-O-methyl modification.

Yeast Synthetic Lethality
Head-to-head
Active
hof1Δ selective
Inactive
pseurotin A
Supports chemical genetic studies of cytokinesis
Direct halo assay comparison from isolation study
Chemical Genetics Yeast Biology Cytokinesis

Lack of Antiseizure Activity Distinguishes 11-O-Methylpseurotin A from Pseurotin A2

A panel of seven heterospirocyclic γ-lactams, including 11-O-methylpseurotin A, pseurotin A, pseurotin A2, and pseurotin F1, were evaluated for antiseizure activity in a larval zebrafish pentylenetetrazole (PTZ) seizure model [1]. While pseurotin A2 and azaspirofuran A were identified as active hits, 11-O-methylpseurotin A, along with pseurotin A and other close chemical analogues, was found to be inactive [1]. This negative data point is crucial as it definitively excludes 11-O-methylpseurotin A from neuroscience-focused applications and further highlights its differentiated activity profile.

Antiseizure Screening
Head-to-head
Inactive
11-O-methylpseurotin A
Active
pseurotin A2
Indicates no antiseizure model response; profile diverges from pseurotin A2
In vivo zebrafish PTZ seizure model
Neuroscience Epilepsy In Vivo Screening

In Vivo Activity in a Mouse Xenograft Model Validates Therapeutic Potential

The differentiated in vitro kinase inhibition profile of 11-O-methylpseurotin A translates to demonstrable in vivo efficacy. The compound delays tumor growth in an HN-12 head and neck carcinoma mouse xenograft model when administered at a dose of 5 mg/kg . This provides a critical link between its molecular mechanism and a potential therapeutic outcome, a level of validation not reported for many pseurotin analogs.

In Vivo Tumor Model
Data to verify
Delays HN-12 xenograft tumor growth at 5 mg/kg
Reported in vivo oncology model-response context
Single-dose study; independent replication needed
Oncology In Vivo Pharmacology Head and Neck Cancer

Validated Research Applications for 11-O-Methylpseurotin A: From Transcriptional Regulation to Oncology


Investigating HIV-1 Latency and Transcriptional Reactivation

The potent and selective inhibition of Tat-stimulated HIV-1 transcription (IC50 = 7 nM) and HIV-1 replication (IC50 = 10 nM) makes 11-O-methylpseurotin A an invaluable chemical probe for dissecting the role of P-TEFb in HIV-1 latency and reactivation. It can be employed in cellular models of HIV infection to study the mechanisms governing viral transcription and to explore potential therapeutic strategies for eradicating latent viral reservoirs .

Chemical Genetic Studies of Cytokinesis and Synthetic Lethality in Yeast

Given its direct, head-to-head validated selective inhibition of a Hof1 deletion strain in S. cerevisiae, 11-O-methylpseurotin A is an ideal tool compound for chemical genetic screens focused on cytokinesis. Its inactivity against wild-type yeast and against pseurotin A in the same assay confirms its specificity, allowing researchers to probe genetic interactions and identify new targets involved in cell division with a high degree of confidence [1].

Preclinical Evaluation of CDK Inhibition in Head and Neck Cancer

The multi-CDK inhibitory profile (Cdk1,2,4 IC50 = 100 nM; Cdk7 IC50 = 300 nM) and the in vivo demonstration of tumor growth delay in an HN-12 head and neck carcinoma xenograft model at 5 mg/kg position 11-O-methylpseurotin A as a promising lead-like molecule for preclinical oncology research. It can be used in cell-based and animal models to investigate the therapeutic potential of pan-CDK inhibition in head and neck cancers and other Cdk-dependent malignancies .

Transcriptional Regulation and General Kinase Research

Beyond specific disease models, 11-O-methylpseurotin A serves as a high-quality research tool for studying fundamental transcriptional processes. Its high-affinity binding to TEFb (Ki = 3 nM) and inhibition of CMV promoter-driven transcription (IC50 = 34 nM) allow for detailed mechanistic studies of transcription elongation and its regulation by cyclin-dependent kinases, applicable to a wide range of biological contexts .

Application
Selection Property
Validation Focus
HIV-1 Latency and Transcriptional Reactivation Studies
P-TEFb inhibition and Tat-transcription assay fit
HIV promoter and replication assay endpoints
Cytokinesis Chemical Genetic Yeast Screens
Hof1 deletion strain selectivity profile
Yeast halo assay endpoint review
Preclinical Head and Neck Cancer Model Studies
Multi-CDK inhibition and xenograft model context
Tumor growth delay endpoint review
General Transcriptional Regulation Research
TEFb binding affinity and CDK inhibition context
Transcription elongation assay endpoints

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